molecular formula C15H19F13O B14316194 1-[(Tridecafluorohexyl)oxy]nonane CAS No. 113659-14-6

1-[(Tridecafluorohexyl)oxy]nonane

Cat. No.: B14316194
CAS No.: 113659-14-6
M. Wt: 462.29 g/mol
InChI Key: VGXARVYKZDBRKR-UHFFFAOYSA-N
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Description

1-[(Tridecafluorohexyl)oxy]nonane is a chemical compound known for its unique properties and applications. It is characterized by the presence of a tridecafluorohexyl group attached to a nonane backbone through an ether linkage. This compound is part of the broader class of fluorinated ethers, which are valued for their stability, hydrophobicity, and resistance to chemical and thermal degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tridecafluorohexyl)oxy]nonane typically involves the reaction of nonanol with tridecafluorohexyl iodide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ether linkage. Common bases used include potassium carbonate or sodium hydride. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. Purification of the final product is achieved through distillation or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(Tridecafluorohexyl)oxy]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the ether linkage to an alcohol group.

    Substitution: The fluorinated group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tridecafluorohexanol or tridecafluorohexanoic acid, while reduction can produce nonanol.

Scientific Research Applications

1-[(Tridecafluorohexyl)oxy]nonane has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent or reagent in organic synthesis due to its stability and inertness.

    Biology: Employed in the study of membrane proteins and lipid bilayers because of its hydrophobic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its resistance to chemical and thermal degradation.

Properties

113659-14-6

Molecular Formula

C15H19F13O

Molecular Weight

462.29 g/mol

IUPAC Name

1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)nonane

InChI

InChI=1S/C15H19F13O/c1-2-3-4-5-6-7-8-9-29-15(27,28)13(22,23)11(18,19)10(16,17)12(20,21)14(24,25)26/h2-9H2,1H3

InChI Key

VGXARVYKZDBRKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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